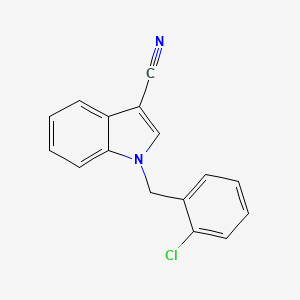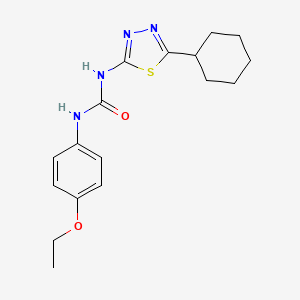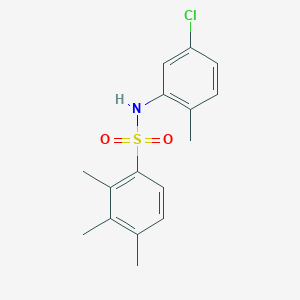![molecular formula C13H14ClN5 B5698067 3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine](/img/structure/B5698067.png)
3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine is a synthetic organic compound that features a pyrazine ring substituted with a chloro group and an imine linkage to a dimethylaminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine typically involves the following steps:
-
Formation of the imine linkage: : The reaction between 4-(dimethylamino)benzaldehyde and 3-chloropyrazin-2-amine under acidic or basic conditions leads to the formation of the imine linkage. This step is usually carried out in a solvent such as ethanol or methanol, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine can undergo various chemical reactions, including:
-
Substitution Reactions: : The chloro group on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Oxidation and Reduction: : The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloro group.
Reduction Products: Corresponding amines.
Oxidation Products: Oxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage and the chloro group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate its target by forming covalent or non-covalent interactions, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-methyl-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine is unique due to its pyrazine ring structure, which imparts distinct electronic properties compared to benzothiophene derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c1-19(2)11-5-3-10(4-6-11)9-17-18-13-12(14)15-7-8-16-13/h3-9H,1-2H3,(H,16,18)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUAYHRIIAZFLD-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5697992.png)

![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
![2-fluoro-N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)benzamide](/img/structure/B5698050.png)



![N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5698083.png)

![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)
